2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid
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Overview
Description
2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a fluorobenzoyl group, and a pentanedioic acid moiety. Its multifaceted structure allows it to participate in various biochemical processes, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid typically involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, such as enzymes and receptors, and its potential effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or pathways involved in disease progression.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, a critical cofactor for DNA and RNA synthesis. By inhibiting DHFR, the compound can disrupt the synthesis of nucleotides, leading to the inhibition of cell proliferation and potentially inducing cell death .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: (S)-2- (4- (((2,4-Diaminopteridin-6-yl)Methyl) (Methyl)Amino)benzamido) Pentanedioic Acid
Trimethoprim: 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Pyrimethamine: 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine
Uniqueness
2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid is unique due to its specific structural features, such as the presence of a fluorobenzoyl group and a pentanedioic acid moiety. These features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C19H23FN6O6 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H23FN6O6/c20-12-8-9(23-7-1-2-11-15(21)25-19(22)26-17(11)30)3-4-10(12)16(29)24-13(18(31)32)5-6-14(27)28/h3-4,8,11,13,23H,1-2,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H4,21,22,25,26,30) |
InChI Key |
PPCRMVYNPSIDGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCCC2C(=NC(=NC2=O)N)N)F)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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